3-Acetyl-5-methylbenzonitrile

Catalog No.
S14527248
CAS No.
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-5-methylbenzonitrile

Product Name

3-Acetyl-5-methylbenzonitrile

IUPAC Name

3-acetyl-5-methylbenzonitrile

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c1-7-3-9(6-11)5-10(4-7)8(2)12/h3-5H,1-2H3

InChI Key

FAQMQYXRNPSLFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C)C#N

3-Acetyl-5-methylbenzonitrile is an organic compound characterized by a benzene ring substituted with both an acetyl group at the third position and a methyl group at the fifth position, along with a nitrile group. Its molecular formula is C_{10}H_{9}N, and it has a molecular weight of approximately 159.19 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.

  • Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents, such as potassium permanganate (KMnO4) in acidic or basic conditions.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
  • Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions at the ortho and para positions relative to the acetyl group, allowing for further functionalization of the benzene ring.

The synthesis of 3-Acetyl-5-methylbenzonitrile typically involves the Friedel-Crafts acylation reaction:

  • Starting Material: The synthesis begins with 3-methylbenzonitrile.
  • Acylation: The 3-methylbenzonitrile undergoes acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
  • Reaction Conditions: The reaction is conducted under anhydrous conditions to avoid hydrolysis of the acyl chloride, typically at low temperatures to control the reaction rate and improve yield.

3-Acetyl-5-methylbenzonitrile has potential applications in:

  • Pharmaceuticals: Its unique structure may allow for the development of new drugs or therapeutic agents.
  • Organic Synthesis: It can serve as an intermediate in the synthesis of other organic compounds due to its reactive functional groups.
  • Material Science: Compounds with similar structures are often explored for their properties in material science applications.

Several compounds share structural similarities with 3-Acetyl-5-methylbenzonitrile:

Compound NameStructural FeaturesDifferences
3-AcetylbenzonitrileLacks the methyl group at the fifth positionOnly contains an acetyl group
5-MethylbenzonitrileLacks the acetyl group at the third positionContains only a methyl substituent
3-MethylbenzonitrileLacks both the acetyl group and specific substitution patternContains only a methyl substituent

Uniqueness

3-Acetyl-5-methylbenzonitrile is unique due to its dual substitution pattern on the benzene ring, featuring both an acetyl and a methyl group. This specific arrangement can significantly influence its reactivity and potential applications compared to its analogs. The presence of both functional groups allows for diverse chemical transformations and may contribute to distinct physical properties.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

159.068413911 g/mol

Monoisotopic Mass

159.068413911 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types